4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromo-1H-pyrazole.
Fluoroethylation: The 4-bromo-1H-pyrazole undergoes a nucleophilic substitution reaction with 2-fluoroethylamine under controlled conditions to introduce the fluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The presence of the bromine and fluoroethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole
- 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid
Properties
Molecular Formula |
C5H7BrFN3 |
---|---|
Molecular Weight |
208.03 g/mol |
IUPAC Name |
4-bromo-1-(2-fluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H7BrFN3/c6-4-3-10(2-1-7)9-5(4)8/h3H,1-2H2,(H2,8,9) |
InChI Key |
IHKMGDCBVRNTEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCF)N)Br |
Origin of Product |
United States |
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